![molecular formula C₁₆H₂₉O₂NSiS B1139838 (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol CAS No. 188899-14-1](/img/structure/B1139838.png)
(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol
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Description
(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol, also known as (-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol, is a useful research compound. Its molecular formula is C₁₆H₂₉O₂NSiS and its molecular weight is 327.56. The purity is usually 95%.
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Scientific Research Applications
Zinc- and Samarium-Promoted Substitution Reactions
In a study by Valiullina et al. (2018), zinc was used in Barbier-type reactions with related compounds, leading to expected substitution products. This indicates potential applications in organic synthesis and chemical transformations (Valiullina et al., 2018).
Fungicidal Activity
Mao et al. (2012) synthesized a series of novel compounds, including those with structures similar to the query compound, demonstrating moderate to good fungicidal activities. This suggests potential applications in agriculture and pest control (Mao, Song, & Shi, 2012).
Intramolecular Carbocyclization
Gimazetdinov et al. (2017) explored intramolecular cyclization involving related compounds, hinting at applications in the creation of complex organic molecules and pharmaceuticals (Gimazetdinov et al., 2017).
Synthesis of Stereoheptad Corresponding to Rifamycins
A study by Turks, Huang, and Vogel (2005) involved the synthesis of a compound structurally related to the query chemical, which corresponds to the Rifamycins segment, indicating potential pharmaceutical applications (Turks, Huang, & Vogel, 2005).
Enantioenriched Allenylindium Reagents Addition to Aldehydes
Johns, Grant, and Marshall (2003) synthesized a compound with a similar structure, highlighting potential applications in stereoselective organic synthesis (Johns, Grant, & Marshall, 2003).
properties
IUPAC Name |
(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2SSi/c1-12(10-14-11-20-13(2)17-14)15(8-9-18)19-21(6,7)16(3,4)5/h10-11,15,18H,8-9H2,1-7H3/b12-10+/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIQHITWPPXOO-PABFRNLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CCO)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](CCO)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol |
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